molecular formula C23H31N3O3S B2501854 2,4-dimethyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide CAS No. 946241-79-8

2,4-dimethyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide

Cat. No. B2501854
CAS RN: 946241-79-8
M. Wt: 429.58
InChI Key: PSPQDQZGGYDTRV-UHFFFAOYSA-N
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Description

The compound 2,4-dimethyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide is a sulfonamide derivative, which is a class of compounds known for their wide range of biological activities. Sulfonamides are often synthesized for their potential therapeutic applications, such as enzyme inhibition in various diseases.

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the reaction of a suitable amine with a sulfonyl chloride. For example, in the synthesis of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides, the reaction was initiated by combining 4-methoxyphenethylamine with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution . This process likely shares similarities with the synthesis of the compound , although the specific details and reagents would differ according to the desired substituents on the benzene ring and the amine used.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonyl group attached to an amine. Spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR are commonly used for structural characterization . These techniques would provide detailed information about the electronic environment of the atoms within the molecule, the presence of functional groups, and the overall molecular conformation.

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions, depending on their structure. The presence of substituents on the benzene ring and the nature of the amine can influence the reactivity of the compound. For instance, the introduction of electron-donating or electron-withdrawing groups can affect the acidity of the sulfonamide hydrogen and the nucleophilicity of the nitrogen atom, potentially leading to different reaction pathways.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of different substituents can lead to variations in these properties. For example, the presence of a morpholine ring, as in the compound of interest, could affect the compound's hydrogen bonding capability and, consequently, its solubility in water or organic solvents.

Scientific Research Applications

Chemical Reactions and Mechanisms

  • Research has explored the regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines, aiming to understand the mechanisms and regioselectivity in such reactions. The study found that the nitrogen in the ring has an inductive deactivating effect, influencing the bromination process in unsymmetrical dimethylpyridines (Thapa et al., 2014).

Applications in Light-Emitting Devices

  • The BODIPY-based materials, including derivatives of benzenesulfonamide, have emerged as platforms for various applications such as sensors, organic thin-film transistors, organic photovoltaics, and particularly as active materials in organic light-emitting diodes (OLEDs). The review discusses structural design and synthesis for application in OLED devices, showcasing the potential of these compounds in optoelectronic applications (Squeo & Pasini, 2020).

Pharmacological Aspects

  • The compound's interaction with serotonin 5-HT(6) receptors and its implications in the treatment of learning and memory disorders has been a significant area of study. The research highlights the discovery of various selective antagonists and their potential role in cognition enhancement, offering insight into the therapeutic applications of compounds interacting with serotonin receptors (Russell & Dias, 2002).

Environmental and Analytical Chemistry

  • In the context of environmental and analytical chemistry, the focus has been on understanding the toxicology and biological effects of related compounds like acetamide, formamide, and their mono and dimethyl derivatives. This study provides an updated overview of the biological consequences of exposure to these chemicals, highlighting the need for detailed studies regarding the biology and environmental impact (Kennedy, 2001).

Bioactive Compounds and Health Benefits

  • Research into 4,4-dimethyl phytosterols, structurally related to 2,4-dimethyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide, reveals their crucial role in disease prevention. These studies highlight the benefits of 4,4-dimethyl phytosterols in endogenous cannabinoid systems and their potential in treating various diseases, emphasizing the importance of exploring these compounds in clinical trials (Zhang et al., 2019).

properties

IUPAC Name

2,4-dimethyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O3S/c1-17-4-7-23(18(2)14-17)30(27,28)24-16-22(26-10-12-29-13-11-26)19-5-6-21-20(15-19)8-9-25(21)3/h4-7,14-15,22,24H,8-13,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSPQDQZGGYDTRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dimethyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide

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